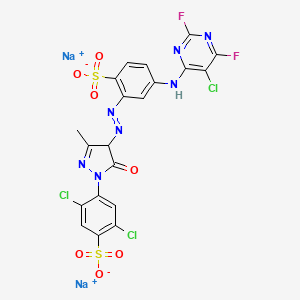

Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt

Description

This compound is a complex benzenesulfonic acid derivative featuring a dichlorinated benzene core, an azo-linked pyrazolone ring, and a pyrimidinylamino substituent. The disodium salt enhances water solubility, making it suitable for applications in dyes or pharmaceutical intermediates. Structurally, it integrates a 5-chloro-2,6-difluoro-4-pyrimidinyl group, which distinguishes it from simpler azo dyes.

Properties

CAS No. |

72379-41-0 |

|---|---|

Molecular Formula |

C20H10Cl3F2N7Na2O7S2 |

Molecular Weight |

714.8 g/mol |

IUPAC Name |

disodium;2,5-dichloro-4-[4-[[5-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C20H12Cl3F2N7O7S2.2Na/c1-7-16(19(33)32(31-7)12-5-10(22)14(6-9(12)21)41(37,38)39)30-29-11-4-8(2-3-13(11)40(34,35)36)26-18-15(23)17(24)27-20(25)28-18;;/h2-6,16H,1H3,(H,26,27,28)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |

InChI Key |

HQDXRVBGELSFMO-UHFFFAOYSA-L |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=C(C(=NC(=N3)F)F)Cl)S(=O)(=O)[O-])C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the benzenesulfonic acid derivative. The process typically includes:

Nitration: Introducing nitro groups into the benzene ring.

Reduction: Converting nitro groups to amino groups.

Diazotization: Forming diazonium salts from amino groups.

Coupling Reaction: Reacting diazonium salts with other aromatic compounds to form azo compounds.

Chlorination and Fluorination: Introducing chlorine and fluorine atoms into the structure.

Sulfonation: Adding sulfonic acid groups to the aromatic ring.

Industrial Production Methods

Industrial production often involves large-scale reactions in controlled environments to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium dithionite, zinc dust.

Substitution Reagents: Nucleophiles such as hydroxide ions, amines.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines and other reduced forms.

Substitution: Compounds with new functional groups replacing halogens.

Scientific Research Applications

Chemistry

Dyes and Pigments: Used in the production of dyes due to its vibrant color properties.

Analytical Chemistry: Employed as a reagent in various analytical techniques.

Biology and Medicine

Biological Staining: Utilized in staining techniques for microscopy.

Industry

Textile Industry: Used in dyeing fabrics.

Paints and Coatings: Incorporated into paints for color stability and vibrancy.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo linkage allows for vibrant color properties, while the sulfonic acid groups enhance solubility and stability. The molecular targets and pathways involved include interactions with various substrates in industrial and biological applications, leading to desired outcomes such as staining or dyeing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo-Pyrazolone Benzenesulfonates

- C.I. Acid Yellow 17 (): Structure: Lacks the pyrimidinyl group; instead, it has a 4-sulfophenylazo substituent. Properties: Molecular weight 551.29 g/mol, λmax ~420 nm (yellow dye), used in textiles. Bioactivity: Not reported in , but simpler azo dyes are generally less bioactive due to reduced structural complexity.

- Benzenesulfonic Acid, 4,5-Dichloro-2-[2-(Pyrazol-4-yl)Diazenyl]-, Sodium Salt (): Structure: Dichlorinated benzene with a pyrazolyl-diazenyl group. Properties: Higher chlorine content increases molecular weight (estimated ~550 g/mol) and hydrophobicity.

Pyrimidine-Containing Analogues

- Benzenesulfonic Acid, 3-((5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino)-5-(Pyrazol-4-yl)Diazenyl-4-Methyl-, Sodium Salt (): Structure: Shares the pyrimidinylamino group but includes a methyl substituent on the benzene ring. Properties: Sodium salt form improves solubility.

Halogenated Derivatives

Key Comparative Data

Research Findings and Implications

- This suggests the target compound may exhibit similar bioactivity, though specific studies are absent in the provided evidence .

- Solubility and Stability : The disodium salt form in the target compound and ’s Acid Yellow 17 improves aqueous solubility, critical for industrial applications. However, fluorinated groups (in the target compound) may increase environmental persistence, akin to perfluorinated compounds in .

- Synthetic Challenges: Introducing the pyrimidinylamino group requires multi-step synthesis, as seen in ’s protocols for pyrazoline derivatives. NMR and HRMS () are key for confirming such complex structures .

Biological Activity

Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt (commonly referred to as compound 1) is a complex organic compound with potential biological activities. This article explores its biological activity based on diverse sources and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C25H15Cl3N9Na3O10S3 |

| Molar Mass | 872.96 g/mol |

| Density | 1.93 g/cm³ (at 20°C) |

| Melting Point | >300°C |

| Boiling Point | 1261.18°C (at 101325 Pa) |

Biological Activity

The biological activity of compound 1 has been investigated in various studies, primarily focusing on its effects on cardiovascular systems and potential anti-cancer properties.

Cardiovascular Effects

Research has demonstrated that benzenesulfonamide derivatives can significantly influence perfusion pressure and coronary resistance. A study conducted using an isolated rat heart model indicated that certain derivatives of benzenesulfonamide could decrease coronary resistance compared to control compounds. For instance:

- Compound Tested : 4-(2-aminoethyl)-benzenesulfonamide

- Effect : Decreased perfusion pressure in a time-dependent manner.

The study utilized a range of compounds at a dose of , comparing their effects on perfusion pressure over time (3 to 18 minutes). The results suggested that these compounds might interact with calcium channels, influencing vascular tone and resistance .

Anticancer Potential

Another area of interest is the potential anti-cancer activity of compound 1. The structural characteristics of sulfonamides often correlate with anti-tumor properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation.

A study highlighted the role of similar compounds in inhibiting cell growth in various cancer lines, suggesting that the azo and sulfonamide functional groups may contribute to this activity through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

- Study on Perfusion Pressure :

- Anticancer Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.